AA29504 - 945828-50-2

AA29504

Catalog Number: EVT-254456
CAS Number: 945828-50-2
Molecular Formula: C19H25N3O2
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AA29504 is a synthetic compound extensively studied for its interaction with GABAA receptors, specifically those containing the δ subunit. These receptors are implicated in tonic inhibition in the brain and are considered potential drug targets for various neurological conditions. [, , , ]

GABA (Gamma-aminobutyric acid)

    THIP (4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol)

    • Relevance: Like AA29504, THIP targets GABAA receptors, particularly those containing the δ subunit. Comparing the effects of AA29504 and THIP helps understand the pharmacological profiles of both compounds at different GABAA receptor subtypes. For example, studies using fluorescence-based assays and patch clamp electrophysiology confirmed that THIP acts as a superagonist at α4β1/3δ receptors, while AA29504 did not show such superagonism .
    • Relevance: DS2 serves as a valuable tool to study the specific role of δ-containing GABAA receptors. Comparing the effects of AA29504 and DS2 helps determine the selectivity and mechanism of action of AA29504 at δ-containing GABAA receptors. Notably, DS2 potentiated only δ-containing receptors, whereas AA29504 did not demonstrate this selectivity .
    • Relevance: Studying the effects of zinc in the context of AA29504 provides insights into the potential interplay between this compound and endogenous modulators of GABAA receptors. Interestingly, Zinc exhibited an inhibitory effect only at binary α4β1/3 GABAA receptors and not at ternary α4β1/3δ receptors . This differential effect further emphasizes the need to understand the subtype-specific actions of compounds like AA29504.
    Source and Classification

    AA29504 is derived from a series of compounds studied for their interactions with the GABA_A receptor family. It was identified during investigations aimed at discovering selective modulators that could enhance GABAergic signaling without the side effects associated with traditional benzodiazepines. Its chemical structure is characterized by a carbamic acid ethyl ester moiety, which contributes to its pharmacological activity .

    Synthesis Analysis

    The synthesis of AA29504 involves several steps, typically starting from commercially available precursors. The process can be summarized as follows:

    1. Starting Materials: The synthesis begins with 2-amino-4-(2,4,6-trimethylbenzylamino)phenol, which serves as the core structure.
    2. Reagents: Key reagents include ethyl chloroformate and various catalysts to facilitate the formation of the carbamate linkage.
    3. Reaction Conditions: The reaction is typically carried out under controlled temperatures (around room temperature to 60°C) and monitored using High Performance Liquid Chromatography (HPLC) to ensure purity and yield.
    4. Purification: Post-synthesis, AA29504 is purified using reverse-phase HPLC, achieving a purity greater than 99% .

    Technical Parameters

    • Retention Time: Approximately 6.75 minutes under specified HPLC conditions.
    • Yield: Generally optimized to maximize output while maintaining structural integrity.
    Molecular Structure Analysis

    The molecular structure of AA29504 can be described by its chemical formula C19H24N3O2C_{19}H_{24}N_3O_2 with a molecular weight of approximately 350.09 g/mol. The compound features:

    • A central phenyl ring substituted with an amino group and a carbamate moiety.
    • A branched alkyl chain that enhances lipophilicity, aiding in receptor binding and permeability across biological membranes.

    Structural Insights

    The presence of multiple functional groups allows for specific interactions with the GABA_A receptor, particularly at the δ subunit interface, which is crucial for its allosteric modulation properties .

    Chemical Reactions Analysis

    AA29504 participates in several chemical reactions primarily involving its interaction with GABA_A receptors:

    • Binding Affinity: It exhibits high binding affinity to δ-containing GABA_A receptor subtypes, enhancing both phasic and tonic inhibitory currents.
    • Mechanistic Pathways: The compound modulates receptor activity through allosteric mechanisms rather than direct agonism, distinguishing it from classical GABA_A receptor agonists.

    Reaction Parameters

    • Concentration Range: Effective concentrations typically range from low nanomolar to micromolar levels depending on the assay conditions.
    • Assay Types: Functional assays such as whole-cell patch-clamp recordings are employed to assess its pharmacological properties .
    Mechanism of Action

    The mechanism of action of AA29504 involves:

    1. Allosteric Modulation: It binds to an allosteric site on the GABA_A receptor, leading to conformational changes that enhance receptor sensitivity to GABA.
    2. Increased Inhibition: This results in increased chloride ion influx when GABA binds, thereby potentiating inhibitory neurotransmission.

    Data Analysis

    Studies have shown that AA29504 preferentially enhances responses mediated by δ-containing receptors over other subtypes, indicating a degree of selectivity that may reduce potential side effects associated with broader-spectrum modulators .

    Physical and Chemical Properties Analysis

    AA29504 exhibits several notable physical and chemical properties:

    • Solubility: Moderately soluble in aqueous solutions; solubility can be enhanced by adjusting pH or using co-solvents.
    • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels and prolonged exposure to light.

    Relevant Data

    • Melting Point: Not extensively characterized but expected to fall within typical ranges for similar compounds.
    • pKa Values: Relevant pKa values indicate potential ionization states at physiological pH, influencing binding affinity and solubility.
    Applications

    AA29504 has significant implications in scientific research:

    1. Pharmacological Research: Used as a tool compound to explore the role of δ-containing GABA_A receptors in various neurological conditions such as anxiety disorders and epilepsy.
    2. Drug Development: Serves as a lead compound for developing novel therapeutics targeting specific GABA_A receptor subtypes without the sedative effects commonly associated with traditional anxiolytics.

    Future Directions

    Ongoing studies aim to further elucidate its pharmacokinetics and potential therapeutic applications while exploring structural analogs that may enhance efficacy or reduce side effects .

    Introduction to AA29504 and GABAA Receptor Modulation

    GABAA Receptors: Structure, Function, and Therapeutic Relevance in CNS Disorders

    GABAA receptors (GABAARs) are pentameric ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system (CNS). Composed of 19 possible subunits (α1-6, β1-3, γ1-3, δ, ε, π, θ, ρ1-3), these receptors assemble into diverse isoforms with distinct pharmacological and physiological properties [3] [6]. The canonical synaptic GABAAR comprises two α, two β, and one γ2 subunit (arranged γ2β2α1β2α1), localizing postsynaptically to generate transient phasic inhibition [6] . In contrast, extrasynaptic receptors typically incorporate δ-subunits (e.g., α4βδ, α6βδ) and exhibit high GABA affinity, enabling persistent tonic inhibition that regulates neuronal excitability and network synchrony [1] [4].

    Structurally, each subunit features:

    • An extracellular N-terminal domain housing orthosteric GABA binding sites at β(+)/α(–) interfaces.
    • Four transmembrane helices (TM1–TM4), with TM2 lining the chloride channel.
    • Intracellular loops critical for receptor trafficking and modulation [6] [9]. Allosteric binding sites exist for neurosteroids (TMD interfaces), benzodiazepines (α/γ-ECD interface), and ethanol (δ-subunit-associated sites) .

    Dysfunction of GABAergic transmission is implicated in CNS disorders:

    • Epilepsy: Altered δ-subunit expression reduces tonic inhibition, increasing seizure susceptibility [3] [6].
    • Schizophrenia: Deficits in hippocampal and cortical tonic inhibition correlate with cognitive impairments [1] [7].
    • Stroke: Loss of δ-GABAAR-mediated inhibition exacerbates excitotoxic damage [1] [4].

    Table 1: Major GABAA Receptor Subtypes and Their Functional Roles

    SubtypeLocalizationInhibition TypeKey Pharmacological PropertiesAssociated Disorders
    α1βγ2SynapticPhasicBenzodiazepine-sensitiveInsomnia, anxiety
    α4βδExtrasynapticTonicBenzodiazepine-insensitive; neurosteroid-sensitiveEpilepsy, alcoholism
    α6βδExtrasynaptic (cerebellum)TonicHighly GABA-sensitiveEssential tremor
    α5βγ2Extrasynaptic (hippocampus)TonicModulated by anestheticsCognitive deficits [3] [6]

    Rationale for Targeting δ-Containing GABAA Receptors in Neuropsychopharmacology

    δ-containing GABAARs (δ-GABAARs) represent a compelling therapeutic target due to their unique extrasynaptic localization, sustained activation by ambient GABA, and involvement in neuropsychiatric pathophysiology. Unlike γ2-containing receptors, δ-GABAARs are insensitive to classical benzodiazepines but exhibit high sensitivity to neuroactive steroids and ethanol [4] [7]. Their activation generates a hyperpolarizing shunt that dampens neuronal hyperexcitability, offering a mechanism to counteract pathological states:

    • Epilepsy: δ-Knockout mice exhibit increased seizure susceptibility, while δ-selective agonists like THIP (gaboxadol) show anticonvulsant efficacy [1] [7].
    • Stroke: Tonic inhibition enhancement via δ-GABAARs promotes neuroprotection and functional recovery [1] [4].
    • Schizophrenia: δ-GABAARs modulate prefrontal cortex hyperactivity and cognitive deficits in animal models [1] [7].

    However, δ-subunit-selective modulators remain scarce. DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) was an early tool compound but suffered from poor brain bioavailability, limiting its utility [1] [4]. AA29504 ([2-amino-4-(2,4,6-trimethylbenzylamino)-phenyl]-carbamic acid ethyl ester) emerged as a structurally distinct analog of the K+ channel opener retigabine, engineered to overcome these limitations [1] [5] [7].

    Table 2: Pathological Alterations in δ-GABAARs and Clinical Implications

    Disorderδ-Subunit AlterationFunctional ConsequenceTherapeutic Goal
    Epilepsy↓ Expression in thalamusReduced tonic inhibitionRestore inhibition with δ-PAMs
    Alcohol WithdrawalInternalization of δ-GABAARsHyperexcitabilityStabilize surface receptors
    Schizophrenia↓ Tonic currents in PFCCognitive deficitsEnhance extrasynaptic inhibition
    Ischemic StrokeRapid δ-subunit lossExcitotoxicityPreserve tonic inhibition [1] [3] [7]

    AA29504 acts as an ago-PAM (agonist and positive allosteric modulator) with dual activity:

    • Allosteric Agonism: At 3–30 μM, AA29504 directly activates δ-GABAARs, with higher efficacy at α4/5/6βδ isoforms than γ2-containing receptors [5] [7].
    • Positive Modulation: It enhances GABA potency and efficacy at δ-GABAARs, amplifying tonic currents in cortical and hippocampal neurons [1] [7].

    Table 3: Key Pharmacological Properties of AA29504 at GABAAR Subtypes

    Parameterδ-Containing Receptors (e.g., α4β3δ)γ2-Containing Receptors (e.g., α1β2γ2)Significance
    PAM EC500.45–1.2 μM1.5–5.2 μMSimilar potency across subtypes
    Maximal Modulation300–400% of GABA response100–150% of GABA responseSuperior efficacy at δ-receptors
    Agonist EfficacyModerate (20–40% of GABA max)Low (<10% of GABA max)δ-Selective direct activation
    [3H]Muscimol BindingNo stimulationConcentration-dependent increaseγ2-specific desensitization shift [1] [5] [7]

    Mechanistically, AA29504 binds the transmembrane β(+)/α(–) interface—a site shared with etomidate and barbiturates—stabilizing open-channel states [5] [9]. Crucially, it lacks the β-subunit selectivity typical of this site (e.g., etomidate prefers β2/β3 over β1), enabling broader δ-receptor engagement [5]. Radioligand studies reveal its unique ability to enhance [3H]muscimol binding to γ2-GABAARs by promoting high-affinity desensitized states, an effect absent in δ-receptors [1]. This underpins its differential modulation of synaptic versus extrasynaptic receptors.

    AA29504 exhibits superior brain permeability compared to DS2 (1 μM CNS concentration after 2 mg/kg s.c. in mice), enabling robust in vivo efficacy [1] [7]. It alleviates anxiety and cognitive deficits in phencyclidine-induced schizophrenia models and enhances stroke recovery, validating δ-GABAARs as targets for neuropsychiatric therapy [1] [4] [7].

    Table 4: Pharmacological Effects of AA29504 in Disease Models

    Disease ModelExperimental SystemKey FindingsProposed Mechanism
    Schizophrenia (PCP rat)Phencyclidine-induced deficitsReversed cognitive impairments, reduced anxietyEnhanced cortical tonic inhibition
    Amygdala KindlingRat seizure modelReduced seizure severity and durationIncreased dentate gyrus inhibition
    Ischemic StrokeMiddle cerebral artery occlusionImproved motor recoveryTonic current enhancement
    Ethanol WithdrawalChronic ethanol exposureAttenuated hyperexcitabilityδ-GABAAR stabilization [1] [7]

    Properties

    CAS Number

    945828-50-2

    Product Name

    AA29504

    IUPAC Name

    ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate

    Molecular Formula

    C19H25N3O2

    Molecular Weight

    327.4 g/mol

    InChI

    InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23)

    InChI Key

    SCOOTUMXCXKEAD-UHFFFAOYSA-N

    SMILES

    CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N

    Synonyms

    N1-Ethoxycarbonyl-N4-[(2,4,6-trimethylpheny)lmethyl]-1,2,4-triaminobenzene

    Canonical SMILES

    CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.